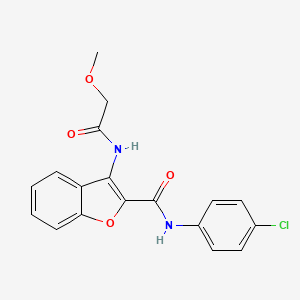

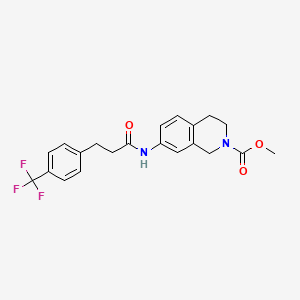

![molecular formula C16H20ClN3O4S B2488656 5-氯-2-甲氧基-N-[1-(3-甲基-1,2,4-噁二唑-5-基)环己基]苯基磺酰胺 CAS No. 1396859-96-3](/img/structure/B2488656.png)

5-氯-2-甲氧基-N-[1-(3-甲基-1,2,4-噁二唑-5-基)环己基]苯基磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to "5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide" often involves complex chemical reactions that provide insights into the compound's formation. For instance, a series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were prepared through reactions involving carboxylic acid hydrazides and CS2 with KOH, showcasing the intricate steps involved in synthesizing benzenesulfonamide derivatives with oxadiazole moieties (Zareef et al., 2007).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives, including those related to the compound , has been extensively studied using techniques like X-ray crystallography. These studies provide valuable information on the crystal structure, including cell dimensions and intermolecular hydrogen bonding, which are crucial for understanding the compound's chemical behavior and interaction potential (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamides can participate in various chemical reactions, leading to the formation of compounds with potential biological activities. For example, the cascade synthesis involving reactions with thiourea under specific conditions leads to thiazole derivatives, illustrating the compound's reactivity and the formation of heterocyclic structures (Rozentsveig et al., 2011).

科学研究应用

癌症的光动力疗法

- 该化合物已被研究用于光动力疗法,特别是癌症治疗。一项研究突出了合成和表征新的苯磺酰胺衍生物群,其中包含席夫碱基,这些化合物由于其良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,在光动力疗法中作为光敏剂是有用的。这表明了该化合物在癌症治疗的II型机制中的潜力(Pişkin, Canpolat, & Öztürk, 2020)。

抗菌和抗HIV活性

- 一系列新颖的手性和非手性苯磺酰胺,包括含有1,3,4-噁二唑-2基硫醚基团的化合物,被合成并用于抗HIV和抗真菌活性的筛选。该研究表明了该化合物或其衍生物在抗菌和抗病毒应用方面的潜力(Zareef et al., 2007)。

抗癌活性

- 新颖的苯磺酰胺衍生物被合成并评估其体外抗癌活性。其中,一种含有N-(噻吩-2-基甲酰)基团的化合物显示出广谱活性,表明了该化合物在癌症研究中的相关性(Brożewicz & Sławiński, 2012)。

抗真菌筛选

- 该化合物还参与了新型氮杂环丙烷-2-酮的合成和抗真菌筛选,显示出对特定真菌的强效活性,这表明了其在开发抗真菌药物方面的潜力(Gupta & Halve, 2015)。

作用机制

Target of Action

It is known that the compound is an organic building block and has been reported as an intermediate in the synthesis of glyburide .

Mode of Action

It is known to participate in reactions involving free radicals . In such reactions, the compound may interact with its targets, leading to changes in the molecular structure and function .

Biochemical Pathways

The compound is involved in various biochemical pathways, particularly those related to the synthesis of glyburide . Glyburide is a drug used in the treatment of type 2 diabetes, implying that the compound may play a role in pathways related to glucose metabolism .

Result of Action

The compound, as an intermediate in the synthesis of glyburide, contributes to the therapeutic effects of the drug . Glyburide is used to lower blood glucose levels in individuals with type 2 diabetes, suggesting that the compound may indirectly influence glucose metabolism .

属性

IUPAC Name |

5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O4S/c1-11-18-15(24-19-11)16(8-4-3-5-9-16)20-25(21,22)14-10-12(17)6-7-13(14)23-2/h6-7,10,20H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMCAGUJFRLHAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2(CCCCC2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

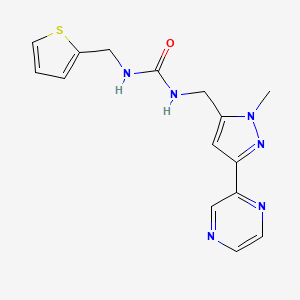

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2488573.png)

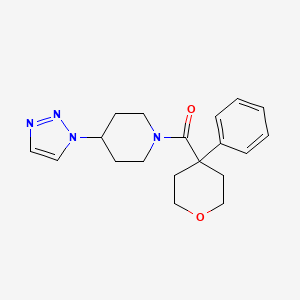

![1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2488575.png)

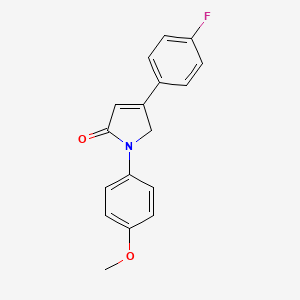

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2488582.png)

![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2488585.png)

![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2488586.png)

![4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2488596.png)